molecular formula C39H78N2O3 B12700949 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one CAS No. 94201-98-6

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one

Cat. No.: B12700949
CAS No.: 94201-98-6
M. Wt: 623.0 g/mol
InChI Key: SCNNOKZJJRXMQA-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is a complex organic compound with the molecular formula C39H78N2O3 It features a five-membered imidazolidinone ring substituted with two long octadecyl chains and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one typically involves the reaction of imidazolidinone derivatives with long-chain fatty acids. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazolidinone ring can be reduced under specific conditions.

    Substitution: The long-chain alkyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The long alkyl chains contribute to its hydrophobic interactions and membrane permeability, making it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.

    4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-amine: Similar structure but with an amine group instead of the oxygen in the imidazolidinone ring.

Uniqueness

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is unique due to its specific combination of hydroxyl groups and long alkyl chains, which confer distinct chemical and physical properties

Properties

CAS No.

94201-98-6

Molecular Formula

C39H78N2O3

Molecular Weight

623.0 g/mol

IUPAC Name

4,5-dihydroxy-1,3-dioctadecylimidazolidin-2-one

InChI

InChI=1S/C39H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37(42)38(43)41(39(40)44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,42-43H,3-36H2,1-2H3

InChI Key

SCNNOKZJJRXMQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CCCCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

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